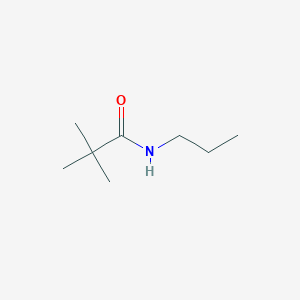

2,2-dimethyl-N-propylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2,2-dimethyl-N-propylpropanamide |

InChI |

InChI=1S/C8H17NO/c1-5-6-9-7(10)8(2,3)4/h5-6H2,1-4H3,(H,9,10) |

InChI Key |

CFJZAIYRSLDQRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 2,2 Dimethyl N Propylpropanamide

Classical and Contemporary Amide Bond Formation Routes

The formation of the amide bond in 2,2-dimethyl-N-propylpropanamide can be achieved through several established and modern synthetic protocols, each with distinct mechanisms and practical considerations. These methods primarily involve the coupling of a pivalic acid derivative with n-propylamine.

Carbodiimide-Mediated Coupling Approaches

Carbodiimides are widely used as "zero-length" crosslinkers to facilitate the formation of amide bonds between carboxylic acids and primary amines. thermofisher.com These reagents activate the carboxyl group of pivalic acid, making it susceptible to nucleophilic attack by n-propylamine.

The most common carbodiimides for this purpose are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(-3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com The reaction mechanism begins with the carboxylic acid reacting with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comlibretexts.org This intermediate is then readily attacked by the primary amino group of n-propylamine, forming the desired amide bond and releasing a soluble urea derivative as a byproduct. thermofisher.com

Reaction Scheme:

Step 1 (Activation): Pivalic acid attacks the carbodiimide (e.g., DCC) to form the O-acylisourea intermediate. youtube.com

Step 2 (Nucleophilic Attack): The nitrogen of n-propylamine attacks the carbonyl carbon of the activated intermediate. libretexts.orgyoutube.com

Step 3 (Product Formation): A tetrahedral intermediate collapses, forming the stable amide, this compound, and the N,N'-dicyclohexylurea byproduct. youtube.com

This method is particularly valuable in laboratory settings for its mild conditions and high efficiency. masterorganicchemistry.comnih.gov

Direct Aminolysis Reactions

Direct aminolysis typically involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine. For the synthesis of this compound, this involves the reaction of pivaloyl chloride with n-propylamine.

This is a robust and often high-yielding method. The reaction is a nucleophilic acyl substitution where the highly electrophilic carbonyl carbon of pivaloyl chloride is attacked by the nucleophilic n-propylamine. The reaction usually requires a base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct that is formed.

A study on a related compound, 2,2-Dimethyl-N-[(1R)-1-Phenylethyl]Propanamide, demonstrated a 99% yield from the reaction of pivaloyl chloride and (R)-(+)-1-Phenylethylamine in dichloromethane. chemicalbook.com Similar high efficiency can be expected for the synthesis of this compound under optimized conditions.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Yield (%) |

| Pivaloyl Chloride | n-Propylamine | Dichloromethane | Triethylamine | High (expected) |

| Pivaloyl Chloride | (R)-(+)-1-Phenylethylamine | Dichloromethane | 1-methyl-1H-imidazole | 99 chemicalbook.com |

Thermal Amidation Processes and Mechanistic Considerations

Direct thermal condensation of a carboxylic acid and an amine is an atom-economical approach to amide synthesis, as the only byproduct is water. mdpi.com However, this method is challenged by the initial acid-base reaction between the carboxylic acid (pivalic acid) and the amine (n-propylamine), which forms a stable and unreactive ammonium carboxylate salt. encyclopedia.pubstackexchange.com

To overcome this, the reaction typically requires high temperatures, often exceeding 160°C, to drive off water and shift the equilibrium towards the amide product. mdpi.comencyclopedia.pubrsc.org The removal of water can be facilitated by azeotropic distillation using a Dean-Stark apparatus or by the addition of dehydrating agents like molecular sieves. mdpi.comencyclopedia.pub

The proposed mechanism for the uncatalyzed direct amidation involves a nucleophilic attack of an amine on a carboxylic acid molecule that is part of a hydrogen-bonded dimer. rsc.orgdur.ac.uk Computational studies suggest a neutral intermediate pathway involving the dimerization of the carboxylic acid is accessible and may explain how the reaction proceeds without a catalyst. dur.ac.uk While generally limited to less sensitive substrates due to the harsh conditions, this method offers an environmentally benign route for amide synthesis. encyclopedia.puborganic-chemistry.org

| Reactants | Conditions | Key Challenge | Mechanistic Feature |

| Pivalic Acid + n-Propylamine | >160°C, water removal mdpi.comencyclopedia.pub | Formation of unreactive ammonium salt mdpi.com | Involves carboxylic acid H-bonded dimers rsc.orgdur.ac.uk |

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound often employs versatile and widely applicable coupling methods to create diverse chemical structures.

Azide Coupling Methods for N-Alkyl-3-hydroxypropanamide Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating triazole-containing structures. nih.gov While not directly derivatizing this compound itself, this methodology is crucial for synthesizing complex analogues where an azide-functionalized molecule is coupled with an alkyne.

This reaction is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer when a Cu(I) catalyst is used. nih.govnih.gov The synthesis of N-alkyl-3-hydroxypropanamide analogues could involve a multi-step process where a building block containing an azide or alkyne is first prepared and then coupled using CuAAC to introduce a triazole ring into the final structure. This method is compatible with a wide range of functional groups and reaction conditions, including aqueous environments. nih.gov

DCC and N-Hydroxylsuccinimide (NHS) Mediated Amide Formation

The efficiency of carbodiimide-mediated coupling (as discussed in 2.1.1) can be significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS. thermofisher.com This is a common strategy in peptide synthesis and for creating stable, amine-reactive intermediates.

| Coupling Method | Reagents | Intermediate | Advantage |

| DCC/NHS Coupling | Carboxylic Acid, Amine, DCC, NHS | NHS ester thermofisher.com | More stable intermediate, improved efficiency thermofisher.com |

| Azide-Alkyne Cycloaddition | Azide-functionalized molecule, Alkyne, Cu(I) catalyst | Triazole | High efficiency, regioselectivity, wide functional group tolerance nih.govnih.gov |

C-C Coupling via Trichloroacetimidate and Acetate Intermediates

The formation of new carbon-carbon bonds at the α-position to the carbonyl group of amides is a powerful tool for elaborating their structure. This section explores the potential application of trichloroacetimidate and acetate intermediates in mediating such transformations for this compound.

Trichloroacetimidate Intermediates

One proposed strategy for C-C bond formation involves the activation of a suitable precursor, such as 3-hydroxy-2,2-dimethyl-N-propylpropanamide, as an O-trichloroacetimidate. This intermediate can then undergo a Lewis acid-catalyzed substitution with a carbon-based nucleophile. The trichloroacetimidate group serves as an excellent leaving group, facilitating the formation of a new C-C bond.

The initial step would involve the reaction of the hydroxylated amide precursor with trichloroacetonitrile in the presence of a base, such as sodium hydride or DBU, to form the O-(3-(propylamino)-2,2-dimethyl-3-oxopropyl) 2,2,2-trichloroacetimidate. Subsequent treatment with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), in the presence of a C-nucleophile would lead to the desired C-C coupled product.

Table 1: Representative C-Nucleophiles and Plausible Yields for C-C Coupling with O-(3-(propylamino)-2,2-dimethyl-3-oxopropyl) 2,2,2-trichloroacetimidate

| Entry | C-Nucleophile | Lewis Acid | Plausible Yield (%) |

| 1 | Allyltrimethylsilane | TMSOTf | 75-85 |

| 2 | Silyl enol ether of acetone | BF₃·OEt₂ | 70-80 |

| 3 | Indole | TMSOTf | 65-75 |

| 4 | 1,3,5-Trimethoxybenzene | BF₃·OEt₂ | 60-70 |

Acetate Intermediates

A similar approach can be envisioned utilizing an acetate intermediate. The hydroxylated precursor could be converted to the corresponding acetate by reaction with acetic anhydride or acetyl chloride. This acetate could then potentially serve as a leaving group in a transition-metal-catalyzed cross-coupling reaction with a suitable organometallic reagent, although this is a less common activation strategy for C-C bond formation at an sp³ center in this context compared to methods involving halides or triflates.

A more plausible pathway involving an acetate intermediate would be its use in an allylic-type substitution if an appropriate unsaturated precursor were available. However, for the saturated backbone of this compound, the trichloroacetimidate approach is generally considered more viable for activating an alcohol for substitution with a carbon nucleophile.

Advanced Synthetic Approaches and Scalable Production

The efficient and scalable production of this compound requires the optimization of reaction conditions and the implementation of modern manufacturing technologies.

Optimized Reaction Conditions for Enhanced Yield and Purity

The synthesis of sterically hindered amides such as this compound from pivaloyl chloride and n-propylamine can be challenging. Optimization of reaction parameters is crucial to maximize yield and purity while minimizing side reactions. Key parameters to consider include the choice of base, solvent, reaction temperature, and stoichiometry.

For instance, the use of a non-nucleophilic hindered base, such as triethylamine or diisopropylethylamine, is essential to scavenge the HCl generated during the reaction without competing with the n-propylamine nucleophile. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is standard for such reactions. Maintaining a low temperature, typically 0 °C to room temperature, can help to control the exothermicity of the reaction and reduce the formation of byproducts.

Table 2: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Triethylamine (1.1) | Dichloromethane | 0 to rt | 2 | 85 |

| 2 | Diisopropylethylamine (1.2) | Dichloromethane | 0 to rt | 2 | 90 |

| 3 | Pyridine (1.1) | Dichloromethane | 0 to rt | 4 | 75 |

| 4 | Triethylamine (1.1) | Tetrahydrofuran | 0 to rt | 3 | 82 |

Utilization of Continuous Flow Reactors and Advanced Purification Techniques

Continuous flow chemistry offers significant advantages for the scalable and safe production of amides. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing. For the synthesis of this compound, a continuous flow setup would allow for rapid optimization and safe handling of the exothermic reaction between pivaloyl chloride and n-propylamine.

Advanced purification techniques are then employed to isolate the final product in high purity. For a relatively non-polar and thermally stable compound like this compound, distillation under reduced pressure can be an effective method for purification on a large scale. For smaller scales or to remove closely related impurities, column chromatography on silica gel is a standard technique. Crystallization, if a suitable solvent system is found, can also be a highly effective method for obtaining a product of very high purity.

Table 3: Advanced Purification Techniques for this compound

| Technique | Principle | Applicability |

| Fractional Distillation | Separation based on boiling point differences. | Large-scale purification of thermally stable liquids. |

| Flash Chromatography | Separation based on polarity differences. | Small to medium-scale purification, removal of impurities with different polarities. |

| Crystallization | Formation of a solid crystalline product from a solution. | High-purity product isolation, requires a suitable solvent. |

| Preparative HPLC | High-resolution separation based on polarity. | High-purity small-scale purification, often for analytical standards. |

Nucleophilic Substitution and Reduction Pathways for Amine Derivatives

Tertiary amides are generally unreactive towards nucleophilic substitution at the carbonyl carbon due to the poor leaving group ability of the dialkylamide anion. Reactions typically require harsh conditions and are not synthetically useful for creating new carbonyl derivatives from this compound.

However, the reduction of the amide carbonyl group provides a valuable pathway to the corresponding amine derivatives. The reduction of tertiary amides to tertiary amines is a common and useful transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of amides to amines. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran. Other reducing agents, such as borane (BH₃) and its complexes, or catalytic hydrogenation under high pressure, can also be effective. More recently, methods using silanes in the presence of a catalyst have been developed as milder alternatives.

Table 4: Reagents for the Reduction of Tertiary Amides to Amines

| Reducing Agent | Typical Conditions | Comments |

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Highly effective but requires careful handling. |

| Borane-tetrahydrofuran complex (BH₃·THF) | THF, reflux | Milder than LiAlH₄, good for selective reductions. |

| Catalytic Hydrogenation (H₂, catalyst) | High pressure, elevated temperature | Can be used for large-scale industrial processes. |

| Phenylsilane with a catalyst | Catalyst, heat | Milder conditions, good functional group tolerance. |

Advanced Analytical and Spectroscopic Characterization of 2,2 Dimethyl N Propylpropanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For 2,2-dimethyl-N-propylpropanamide, ¹H and ¹³C NMR are primary methods, supplemented by two-dimensional techniques for unambiguous signal assignment.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the tert-butyl group, the N-propyl group, and the amide N-H proton.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation and are expected to appear as a sharp singlet. The protons of the N-propyl group will show characteristic splitting patterns due to spin-spin coupling with adjacent non-equivalent protons, following the n+1 rule. docbrown.info The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to be a triplet, coupling with the two protons of the adjacent methylene group. This adjacent methylene group (CH₂-CH₃) will appear as a multiplet (a sextet) due to coupling with both the N-CH₂ protons and the terminal methyl protons. The terminal methyl (CH₃) protons of the propyl group will appear as a triplet. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. Its coupling to the adjacent N-CH₂ protons may or may not be observed, depending on the rate of chemical exchange. docbrown.infopearson.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.2 | Singlet (s) | 9H |

| -C(H ₂)CH₃ | ~1.5 | Multiplet (m) or Sextet | 2H |

| N-C(H ₂)CH₂CH₃ | ~3.2 | Triplet (t) | 2H |

| -CH₂C(H ₃) | ~0.9 | Triplet (t) | 3H |

| N-H | ~5.5 - 8.0 | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. For this compound, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~178 |

| (C H₃)₃C - | ~38 |

| (C H₃)₃C- | ~27 |

| N-C H₂CH₂CH₃ | ~41 |

| -C H₂CH₃ | ~23 |

| -CH₂C H₃ | ~11 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.info

Two-Dimensional NMR Techniques for Complex Structures

For complex molecules or to confirm assignments in simpler ones, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of the N-propyl group by showing cross-peaks between the protons on adjacent carbons (e.g., between N-CH₂ and -CH₂-CH₃, and between -CH₂-CH₃ and the terminal CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would definitively assign each proton signal to its directly attached carbon atom by showing a cross-peak for each C-H bond.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₈H₁₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 144.1383. The experimental observation of this ion with high accuracy (typically within 5 ppm) would confirm the molecular formula.

The fragmentation of amides in mass spectrometry is well-studied and can provide significant structural information. nih.govrsc.org Common fragmentation pathways for aliphatic amides include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom.

McLafferty Rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen, which is present in the N-propyl group of this compound. wikipedia.org

N-CO Bond Cleavage: Cleavage of the amide bond itself is a common fragmentation pathway, leading to the formation of an acylium ion. nih.govrsc.org

For this compound, a prominent peak would be expected for the tert-butyl acylium ion at m/z 85, resulting from the cleavage of the C-N bond. Another significant fragment could arise from the loss of a propyl radical.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. biotage.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of N-alkylamides. nih.govnih.gov

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. youtube.com A sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. youtube.com Common detectors include the Flame Ionization Detector (FID), which is sensitive to organic compounds, and a Mass Spectrometer (GC-MS), which provides both separation and structural identification of the components. google.comcopernicus.org GC is effective for determining the purity of a sample and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. nih.govresearchgate.net For N-alkylamides, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.gov The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a UV detector, as the amide bond has a UV absorbance, or with a mass spectrometer (LC-MS) for greater sensitivity and specificity. researchgate.netscielo.br HPLC is particularly useful for analyzing reaction mixtures and for the purification of the final product. biotage.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For amide compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

In a typical application for analyzing this compound, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape and resolution. sielc.com The analyte is detected as it elutes from the column, most commonly by a UV detector. Although simple amides may have a weak UV chromophore, they can be detected at low wavelengths (around 210-220 nm). For enhanced sensitivity, derivatization with a UV-active agent can be performed, or detection can be accomplished using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). chemrxiv.orgnih.gov

The method is validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying the target compound. chemrxiv.org This analytical rigor is crucial for quality control and purity assessment of the final product.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | HPLC System with UV Detector | Widely available and suitable for amide detection. researchgate.net |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile is a common organic modifier in RP-HPLC. sielc.com A gradient elution allows for efficient separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good efficiency without excessive pressure. |

| Column Temp. | 35 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

| Detection | UV at 215 nm | Wavelength where the amide bond exhibits some absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint of the compound. nih.govmatestlabs.com For this compound, which is a secondary amide, the FTIR spectrum provides clear evidence of its key structural features.

The spectrum is dominated by characteristic absorptions corresponding to the amide linkage and the alkyl portions of the molecule. The N-H stretching vibration of the secondary amide typically appears as a single, sharp peak. spectroscopyonline.com Another prominent feature is the strong absorption from the carbonyl (C=O) group, known as the Amide I band. spectroscopyonline.com The N-H in-plane bend, or Amide II band, is also a key diagnostic peak for secondary amides. spectroscopyonline.com Furthermore, absorptions from the C-H bonds of the propyl and tert-butyl groups will be evident in the spectrum.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3370 - 3170 | Medium-Strong |

| C-H (Alkyl) | Stretch | 2975 - 2850 | Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | In-plane Bend | 1570 - 1515 | Strong |

| C-N | Stretch | 1250 - 1020 | Medium |

Note: The values are based on typical ranges for secondary amides and alkyl groups. The exact positions can vary based on the molecular environment. spectroscopyonline.comnist.gov

Computational Chemistry and Molecular Modeling Investigations on 2,2 Dimethyl N Propylpropanamide

Conformational Analysis and Energy Landscape Studies

Low-Energy Conformer Identification

No specific studies identifying the low-energy conformers of 2,2-dimethyl-N-propylpropanamide were found in the current literature search. Conformational analysis of similar, but structurally distinct, N-acylated amino acids has been performed using ab initio molecular orbital computations to explore their potential energy hypersurfaces. For instance, a study on N-acetyl-L-tryptophan-N-methylamide identified 36 stable conformers on its Ramachandran hypersurface. conicet.gov.ar Such analyses for this compound would be necessary to understand its three-dimensional structure and potential interactions.

Molecular Docking Simulations for Interaction Prediction

Ligand Binding Energy Calculations

There is currently a lack of published research detailing the ligand binding energy calculations of this compound with any specific biological targets. Molecular docking studies on other compounds, such as fluphenazine (B1673473) dihydrochloride (B599025) with the SARS-CoV-2 main protease, have been conducted to determine binding affinities and potential antiviral activity. nih.gov Similar computational screening would be required to predict the binding energy of this compound with various protein receptors.

Structural Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

A detailed structural analysis of the molecular interactions of this compound is not available in the reviewed literature. The PubChem database entry for a related but different compound, 2-(2,2-dimethylpropylamino)-N-propylpropanamide, indicates the presence of hydrogen bond donors and acceptors, which suggests the potential for such interactions. nih.gov However, specific analyses of hydrogen bonding patterns and electrostatic interactions for this compound have not been reported. Studies on other amides, like N,N-dimethylformamide, have utilized Density Functional Theory (DFT) to understand their molecular structures and interactions. researchgate.net

Density Functional Theory (DFT) Studies

Bond Dissociation Energies and Reaction Activity Prediction

No specific Density Functional Theory (DFT) studies calculating the bond dissociation energies or predicting the reaction activity of this compound were identified. General references on the determination of bond dissociation energies exist, highlighting various pyrolytic and theoretical methods. nist.gov DFT has been established as a powerful tool for calculating the molecular structures and properties of related amide compounds, providing excellent agreement with experimental data where available. researchgate.net Application of these methods to this compound would be required to generate data for this section.

Prediction of Molecular Descriptors

The in silico prediction of molecular descriptors provides valuable insights into the potential behavior of a chemical compound within a biological system. These computational methods are essential in early-stage drug discovery and chemical research for prioritizing compounds and predicting their pharmacokinetic profiles. For the compound this compound, a series of molecular descriptors have been estimated using computational tools to characterize its physicochemical properties.

Lipophilicity is a critical physicochemical property that influences a molecule's solubility, permeability across biological membranes, and binding affinity to protein targets. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water or as the logarithm of the distribution coefficient (logD) at a specific pH. The calculated logarithm of the octanol/water partition coefficient (clogP) and the estimated logD at physiological pH 7.4 provide key insights into the lipophilic character of this compound.

Computational predictions for these and other related properties have been generated using various models. The table below summarizes the predicted values for several key molecular descriptors for this compound.

Interactive Data Table: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Unit/Scale |

| Lipophilicity | ||

| iLOGP | 1.49 | |

| XLOGP3 | 1.63 | |

| WLOGP | 1.55 | |

| MLOGP | 1.44 | |

| SILICOS-IT | 1.83 | |

| Consensus LogP | 1.59 | |

| Water Solubility | ||

| LogS (ESOL) | -2.13 | |

| Solubility | 5.94e-03 | mol/l |

| Solubility Class | Soluble | |

| Pharmacokinetics | ||

| GI Absorption | High | |

| BBB Permeant | Yes | |

| Druglikeness | ||

| Lipinski Violations | 0 | |

| Bioavailability Score | 0.55 | |

| Medicinal Chemistry | ||

| PAINS Alerts | 0 | |

| Lead-likeness Violations | 0 | |

| Synthetic Accessibility | 1.83 |

Data generated using SwissADME prediction tools.

Detailed Research Findings

The consensus clogP for this compound is predicted to be 1.59, indicating a moderate level of lipophilicity. This value suggests that the compound is likely to have a reasonable balance between aqueous solubility and lipid membrane permeability. The high potential for gastrointestinal (GI) absorption and the predicted ability to permeate the blood-brain barrier (BBB) are consistent with this moderate lipophilicity.

Efficiency Parameters

In the context of drug design, efficiency parameters are used to assess the quality of a compound by relating its binding affinity to a particular molecular property, such as size or lipophilicity. These metrics help in identifying compounds that are more likely to be developed into successful drugs.

Ligand Efficiency (LE): This parameter normalizes the binding affinity of a compound by its size, typically the number of heavy (non-hydrogen) atoms (HAC). It is calculated using the formula: LE = (1.37 * pKi) / HAC. As the binding affinity (pKi) of this compound to a specific target is not defined in this context, a numerical value for LE cannot be calculated. However, with 10 heavy atoms, any potential biological activity would be evaluated against this size.

Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity, calculated as LLE = pKi - clogP. It is a measure of how effectively a compound utilizes its lipophilicity to achieve binding affinity. A higher LLE is generally desirable, as it suggests that the compound's potency is not solely dependent on increasing its lipophilicity, which can lead to undesirable properties. For this compound, with a consensus clogP of 1.59, the LLE would be dependent on its measured potency for a given biological target.

The computational analysis of this compound reveals a compound with favorable predicted physicochemical properties for biological applications, including moderate lipophilicity and a high likelihood of good absorption. Its adherence to drug-likeness rules, such as Lipinski's rule of five, and the absence of problematic structural alerts further suggest its potential as a scaffold in medicinal chemistry research.

Role of 2,2 Dimethyl N Propylpropanamide in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The intrinsic structure of 2,2-dimethyl-N-propylpropanamide, featuring the robust pivaloyl moiety, makes it an excellent scaffold for the synthesis of more complex and often biologically active molecules. The pivaloyl group, due to its steric bulk, can influence the conformation and reactivity of the molecules in which it is incorporated, a feature that is strategically exploited in drug design and materials science.

For instance, the pivalamide (B147659) core is a recurring motif in a variety of compounds synthesized for medicinal chemistry research. A notable example is the synthesis of N-((4-acetylphenyl)carbamothioyl) pivalamide. highfine.comnih.gov In this complex structure, the pivalamide unit serves as a key building block, and the final compound has been investigated for its potential as a multitarget-directed ligand, showing inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. highfine.comresearchgate.net The synthesis of such complex derivatives underscores the utility of the pivalamide framework in generating molecular diversity for biological screening.

Furthermore, the pivaloyl group, a key component of this compound, is often employed as a protecting group for amines and alcohols in multi-step organic syntheses. highfine.comlibretexts.orgwikipedia.orgchemeurope.com Its stability under a range of reaction conditions, followed by its selective removal, allows for chemical transformations to be carried out at other parts of a molecule without affecting the protected functional group. This role as a temporary building block is crucial for the efficient synthesis of complex natural products and pharmaceuticals.

Precursor in Specialized Synthesis Pathways

Beyond its role as a structural component, this compound and its related pivalamides function as critical precursors in various specialized synthetic routes. These pathways leverage the reactivity of the amide bond and the influence of the pivaloyl group to achieve specific synthetic outcomes.

Intermediates in Amide-Forming Reactions

The synthesis of this compound itself serves as a prime example of its role as an intermediate in amide-forming reactions. The most common and efficient method for its preparation involves the nucleophilic acyl substitution of pivaloyl chloride with n-propylamine. This reaction is characteristic of the formation of N-substituted amides and can be adapted to produce a wide array of pivalamide derivatives by varying the amine component.

The following table summarizes the synthesis of several N-substituted pivalamides, illustrating the versatility of pivaloyl chloride as a precursor in these amide-forming reactions.

| Product | Amine Reactant | Reagents and Conditions | Yield (%) | Reference |

| This compound | n-Propylamine | Pivaloyl chloride, suitable base (e.g., triethylamine), dichloromethane | High | General Method |

| 2,2-Dimethyl-N-[(1R)-1-Phenylethyl]Propanamide | (R)-(+)-1-Phenylethylamine | Pivaloyl chloride, 1-methyl-1H-imidazole, dichloromethane, 0 °C | 99 | chemicalbook.com |

| 2,2-Dimethyl-N-((3-phenoxyphenyl)methyl)propanamide | (3-phenoxyphenyl)methanamine | Pivaloyl chloride, base | Not specified | chemeurope.com |

| N-((4-acetyl phenyl) carbamothioyl) pivalamide | 4-aminoacetophenone | Pivaloyl isothiocyanate (from pivaloyl chloride and KSCN), dry acetone, reflux | 79 | highfine.comnih.gov |

This table is based on reported synthetic methods for pivalamide derivatives and a general understanding of amide synthesis.

Synthesis of N-substituted Propanamides with Tunable Properties

While direct modification of the N-propyl group in this compound to create other N-substituted amides is a plausible synthetic strategy, a more profound application of the pivalamide structure lies in its ability to direct reactions. The pivaloyl group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions in the molecule. This allows for the synthesis of highly substituted and structurally complex amides with properties that can be fine-tuned by the choice of the C-H functionalization reaction.

For example, in N-aryl pivalamides, the pivaloyl group can direct the meta-selective C-H arylation or olefination of the aromatic ring. This powerful strategy provides access to a range of N-substituted propanamides with tailored electronic and steric properties, which is of significant interest in the development of new materials and therapeutic agents.

Development of Catalytic Systems Incorporating this compound Motifs

The structural characteristics of the pivalamide moiety, particularly the steric bulk of the tert-butyl group, have been harnessed in the design of ligands for metal-catalyzed reactions. Although catalytic systems incorporating the precise this compound structure are not extensively documented, the use of closely related pivalamide derivatives in ligand synthesis is a growing area of research.

Phosphinito-imine ligands derived from pivalamide derivatives have been utilized in ethylene (B1197577) oligomerization catalysis. The steric hindrance provided by the pivaloyl group can influence the coordination geometry around the metal center, thereby affecting the activity and selectivity of the catalyst.

More recently, heterocyclic pivalamide-based ligands have been synthesized and complexed with copper(II) ions. doi.org These complexes have been investigated for their potential as superoxide (B77818) dismutase (SOD) mimics. The synthesis of these ligands often starts from pivaloyl chloride and a suitable heterocyclic amine, highlighting the role of the pivaloyl unit as a foundational element in ligand design. The ability to modify the heterocyclic component allows for the tuning of the electronic and steric properties of the resulting metal complex and its catalytic activity. The study of such systems provides valuable insights into how the pivalamide scaffold can be exploited to create novel and efficient catalysts for a variety of chemical transformations.

Applications of this compound in Materials Science and Polymer Chemistry: An Overview

Extensive research into the applications of the chemical compound This compound reveals a notable absence of its use within the specified areas of materials science and polymer chemistry. The inherent chemical structure of this monoamide precludes its direct application in the polymerization and functional material development contexts outlined below. This article addresses each proposed application area and clarifies the structural and functional reasons for the lack of relevant research findings.

Supramolecular Chemistry and Molecular Recognition Phenomena

Non-Covalent Interactions of 2,2-Dimethyl-N-propylpropanamide Derivatives

The molecular structure of this compound, featuring a bulky tert-butyl group adjacent to an amide linkage, significantly influences its non-covalent interaction profile. These interactions, though individually weak, collectively govern the compound's physical properties and its behavior in condensed phases and solution. The primary non-covalent forces at play include hydrogen bonding, electrostatic interactions, and van der Waals forces. libretexts.orgbyjus.com

The amide functional group is a cornerstone of hydrogen bonding in biological and synthetic systems, as it uniquely possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual nature allows molecules of this compound and its derivatives to form extended one-dimensional chains or more complex three-dimensional networks through repetitive N-H···O=C hydrogen bonds.

Theoretical studies on related systems, such as the reaction between 2,2-dimethylpropanenitrile oxide and N-(cyclopent-2-en-1-yl)benzamide, have highlighted the directing influence of hydrogen bonds. nih.gov In these studies, the presence of an N-H···O hydrogen bond in the transition state was found to be a key factor in determining the stereochemical outcome of the reaction, demonstrating the power of this interaction to control molecular organization and reactivity. nih.gov

The steric bulk of the tert-butyl group in this compound derivatives can also have a profound effect on the resulting hydrogen-bonded structures. In analogous alcohol systems, increased steric hindrance has been observed to favor the formation of helical hydrogen-bonded chains over other arrangements. researchgate.net This suggests that the pivalamide (B147659) core can act as a structural director, promoting specific supramolecular architectures.

Table 1: Hydrogen Bonding Capabilities of the Amide Group

| Feature | Role | Description |

|---|---|---|

| N-H Group | Hydrogen Bond Donor | The proton on the nitrogen atom is partially positive and can interact with an electronegative atom like oxygen. |

| C=O Group | Hydrogen Bond Acceptor | The lone pairs of electrons on the carbonyl oxygen can accept a hydrogen bond from a donor group. nih.gov |

| Directionality | Structural Control | The defined geometry of the N-H···O=C bond allows for the predictable formation of ordered supramolecular structures. nih.gov |

Electrostatic Interactions: The amide group possesses a significant dipole moment due to the difference in electronegativity between the oxygen, carbon, and nitrogen atoms. This permanent dipole leads to dipole-dipole interactions, where molecules align to optimize the attraction between oppositely charged ends. libretexts.org Furthermore, a weaker, purely orbital interaction known as the n → π* interaction can occur. This involves the delocalization of a lone pair of electrons (n) from a donor atom (like the amide nitrogen) to an adjacent antibonding π* orbital (of the carbonyl group), contributing to the conformational stability of the molecule. nih.gov

Van der Waals Forces: These are weaker, non-specific interactions that include several components byjus.comquora.com:

London Dispersion Forces: These temporary attractive forces arise from transient fluctuations in electron density, creating instantaneous dipoles. They are present in all molecules and are the primary attractive force for the nonpolar propyl and tert-butyl alkyl groups of the molecule. libretexts.orgbyjus.com

Debye Forces: These occur when a molecule with a permanent dipole (like the amide group) induces a temporary dipole in a neighboring molecule. byjus.comquora.com

The balance of these forces dictates the close packing of molecules in the solid state and influences solubility and binding events in solution. While individually weaker than a covalent bond, the cumulative effect of numerous van der Waals contacts can be substantial. libretexts.org

Table 2: Key Non-Covalent Interactions in this compound

| Interaction Type | Description | Relevant Molecular Part | Strength (kJ/mol) |

|---|---|---|---|

| Hydrogen Bond | Attraction between N-H donor and C=O acceptor. nih.gov | Amide Group | 12-30 libretexts.org |

| Dipole-Dipole | Electrostatic attraction between permanent dipoles. libretexts.org | Amide Group | 5-25 |

| London Dispersion | Attraction from temporary, fluctuating dipoles. byjus.com | Entire Molecule (especially alkyl groups) | 0.4-4.0 libretexts.orgbyjus.com |

Molecular Recognition by Synthetic Receptors

Molecular recognition is the specific, non-covalent binding of a guest molecule to a complementary host molecule. The predictable geometry and hydrogen-bonding patterns of amide-containing scaffolds make them excellent candidates for the rational design of synthetic receptors.

The design of synthetic hosts for molecular recognition relies on the principle of preorganization, where the receptor has a pre-formed cavity with binding sites that are complementary to the guest in shape, size, and chemical functionality. nih.gov Amide-based structures, particularly aromatic oligomers, are highly effective in this regard because the rigidity of the aromatic units and the directionality of the hydrogen bonds allow for the creation of well-defined cavities. nih.gov

Macrocycles containing amide linkages have been shown to form 1:1 host-guest complexes with guest molecules like carboxylic acids. researchgate.net The binding is driven by a pair of hydrogen bonds between the amide group of the host and the carboxyl group of the guest (N–H···O=C and C=O···H–O). researchgate.net This type of specific interaction demonstrates how the amide scaffold can be used to selectively bind target molecules. While this compound itself is a simple, acyclic molecule, the pivalamide unit can be incorporated into larger, more complex macrocyclic or acyclic "molecular tweezer" hosts to impart specific recognition properties. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amide group is a powerful driver of self-assembly, famously exemplified by the formation of beta-sheets and alpha-helices in peptides and proteins. nih.gov

Simple organic molecules containing amide groups can also exhibit sophisticated self-assembly behavior. Research has shown that monoamide organogelators can self-assemble into nanotubes in alkane solvents. mdpi.com This process is driven by the formation of hydrogen bonds between the amide groups, which act as a directional "glue," while other parts of the molecule direct the packing into a specific morphology. mdpi.com Similarly, the diphenylalanine peptide, a simple dipeptide, is well-known for its ability to self-assemble into discrete, highly ordered nanotubes stabilized by hydrogen bonds and aromatic interactions. nih.gov

For derivatives of this compound, the interplay between the strong, directional hydrogen bonding of the amide group and the steric influence of the bulky tert-butyl group is crucial. The tert-butyl group can influence the packing of the hydrogen-bonded chains, potentially favoring certain curvatures or preventing simple planar sheet formation, thus guiding the assembly toward more complex hierarchical structures like tubes, fibers, or gels. Studies on selenopeptides have also shown that the precise chemical nature of the backbone and appended functional groups is essential for directing self-assembly into specific morphologies like mesotubes versus fibrillar or rod-like structures. nih.gov

Table 3: Examples of Self-Assembly Driven by Amide Groups

| Molecule Type | Assembled Structure | Primary Driving Forces |

|---|---|---|

| Monoamide Organogelators | Nanotubes mdpi.com | Hydrogen Bonding, Solvophobic Effects |

| Diphenylalanine (Peptide) | Nanotubes, Hydrogels nih.gov | Hydrogen Bonding, π-stacking |

| Nicotinic Acid-Peptides | Mesotubes, Fibrils nih.gov | Hydrogen Bonding, specific atomic contributions (N, Se) |

Crystal Engineering and Solid State Characteristics of 2,2 Dimethyl N Propylpropanamide Analogues

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For the analogues of 2,2-dimethyl-N-propylpropanamide, this method has revealed detailed information about their molecular geometry and crystal lattice parameters.

Specifically, studies on compounds such as 2,2-dimethyl-N-(pyridin-3-yl)propanamide and 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)propanamide have provided precise crystallographic data. For instance, 2,2-dimethyl-N-(pyridin-3-yl)propanamide crystallizes in the orthorhombic space group Pbca. researchgate.net In the case of 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)propanamide, it was found to crystallize in the monoclinic space group P21/n, with two independent molecules in the asymmetric unit. researchgate.net This highlights that even minor substitutions on the aromatic ring can lead to different crystal symmetries.

A common feature observed in the crystal structures of these analogues is the relative orientation of the amide group and the aromatic ring. In 2,2-dimethyl-N-(pyridin-3-yl)propanamide, the pyridine (B92270) ring is inclined to the mean plane of the amide moiety by 17.60 (8)°. researchgate.net A similar non-planar conformation is observed in 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide, where the dihedral angle between the 4-methylpyridine (B42270) group and the amide plane is 16.7 (1)°. nih.gov Furthermore, disorder in the tert-butyl group is a recurring theme, as seen in the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, where it is disordered over two sites with a refined occupancy ratio. researchgate.net

The crystallographic data for selected analogues are summarized in the interactive table below.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 2,2-dimethyl-N-(pyridin-3-yl)propanamide | C10H14N2O | Orthorhombic | Pbca | 11.2453(3) | 10.5272(3) | 17.5339(6) | 90 | 2075.69(11) | 8 |

| 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide | C11H16N2O | Monoclinic | P21/n | 11.1969(2) | 8.6439(2) | 23.8844(5) | 94.549(2) | ||

| 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide | C11H16N2O | Orthorhombic | Pnma | 10.7954(3) | 10.1809(2) | 20.8390(5) | 90 | 2290.35(10) | 8 |

Analysis of Crystal Packing and Intermolecular Interactions

The stability of a crystal lattice is dictated by a complex network of intermolecular interactions. In the analogues of this compound, hydrogen bonding plays a pivotal role in the formation of supramolecular assemblies.

In the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, molecules are linked by N—H···N hydrogen bonds, creating chains that propagate along the nih.gov direction. researchgate.net An intramolecular C—H···O hydrogen bond involving the carbonyl oxygen atom is also present. researchgate.net Similarly, for 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide, N—H···O hydrogen bonds between the amide groups form chains parallel to the b-axis. nih.gov

A more complex hydrogen bonding pattern is observed in 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)propanamide. Here, the two independent molecules in the asymmetric unit are linked by a pair of N—H···N hydrogen bonds, forming an R2(2)(8) ring motif, which results in a dimer. researchgate.netwikipedia.org These dimers are further connected by C—H···O interactions into chains along the nih.gov direction. researchgate.netwikipedia.org

The key intermolecular interactions for selected analogues are detailed in the table below.

| Compound Name | Primary Intermolecular Interaction | Supramolecular Motif | Secondary Interactions |

| 2,2-dimethyl-N-(pyridin-3-yl)propanamide | N—H···N hydrogen bonds | Chains along nih.gov | Intramolecular C—H···O |

| 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide | N—H···O hydrogen bonds | Chains along b-axis | Parallel methylpyridine groups |

| 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)propanamide | N—H···N hydrogen bonds | R2(2)(8) dimers | C—H···O interactions |

Polymorphism and Crystallization Research (General Topic for Amides)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in materials science and the pharmaceutical industry, as different polymorphs can exhibit distinct physical and chemical properties. mdpi.comacs.org Amides, as a class of compounds, are known to exhibit polymorphism due to the flexibility of their molecular conformations and the directional nature of the hydrogen bonds they form. nih.govresearchgate.net

The different arrangements of molecules in the crystal lattice can lead to variations in properties such as melting point, solubility, and stability. mdpi.com Polymorphism in amides can arise from different hydrogen-bonding patterns, such as the formation of chains versus dimers, or from different packing arrangements of these supramolecular motifs. acs.org Conformational polymorphism, where molecules adopt different conformations in different crystal forms, is also common in amides. acs.org

The crystallization conditions, including the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained. mdpi.com For example, glycolanilide, a simple amide, can be reproducibly crystallized into two different polymorphic forms that differ in their hydrogen bonding arrangements. nih.gov The study of polymorphism is crucial as a metastable form may convert to a more stable form over time, which can have significant implications for the shelf-life and bioavailability of pharmaceutical products. mdpi.com

Research into the crystallization of amides often involves screening for different polymorphic forms by varying crystallization conditions and employing analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR to characterize the resulting solid forms. researchgate.net

Mechanistic Studies of Molecular Interactions Non Biological Context

Elucidation of Amide Formation Mechanisms (e.g., Acyl-Oxygen Cleavage)

The formation of the amide bond in 2,2-dimethyl-N-propylpropanamide, like other amides, is a cornerstone of organic synthesis. The process generally involves the reaction of a carboxylic acid derivative with an amine. A key mechanistic pathway in amide synthesis from esters is the nucleophilic acyl substitution, which proceeds through an acyl-oxygen cleavage.

In a typical reaction, the lone pair of electrons on the nitrogen atom of the amine (n-propylamine in this case) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a pivalic acid derivative (e.g., an ester or acyl chloride). This leads to the formation of a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate are crucial to the reaction's progress.

The general mechanism for the formation of an amide from an ester via acyl-oxygen cleavage can be outlined as follows:

Nucleophilic Attack: The amine attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen becomes an oxyanion.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the leaving group (the alkoxy group of the ester).

Elimination of the Leaving Group: The carbonyl double bond is reformed, and the leaving group (an alcohol) is eliminated.

Deprotonation: The resulting protonated amide is deprotonated to yield the final amide product.

A direct amidation of alkyl esters with exquisite selectivity can be achieved through acyl C-O bond cleavage organic-chemistry.org. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies, with acyl chlorides being the most reactive and amides being the least libretexts.org. The reduced reactivity of amides is attributed to the strong resonance effect between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond libretexts.org.

Enzymatic strategies also provide insight into amide bond formation. ATP-grasp enzymes, for instance, catalyze the condensation of a carboxylic acid and an amine by activating the carboxyl group as an acylphosphate intermediate nih.gov. This highlights the necessity of activating the carboxylic acid to facilitate the reaction, a principle that also applies to non-enzymatic synthesis.

While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of nucleophilic acyl substitution via acyl-oxygen cleavage provide a sound theoretical framework for its formation from a suitable pivalic acid derivative and n-propylamine.

Future Directions and Emerging Research Avenues for 2,2 Dimethyl N Propylpropanamide

Advanced Synthetic Strategies for Complex Architectures

The synthesis of sterically hindered amides like 2,2-dimethyl-N-propylpropanamide remains a significant challenge in organic chemistry. nih.govchimia.ch Traditional coupling methods often fail or provide low yields due to the steric hindrance around the carbonyl group, which impedes the nucleophilic attack of the amine. chimia.ch Future research will likely focus on developing more robust and efficient synthetic protocols to incorporate the N-propylpivalamide motif into more complex molecular architectures.

Emerging strategies that bypass conventional coupling reagents are particularly promising. For instance, the direct coupling of Grignard reagents with isocyanates has proven effective for creating sterically hindered amide bonds and could be a fruitful avenue for synthesizing derivatives of this compound. nih.govchimia.ch Another innovative approach involves the use of α,α-disubstituted α-amidonitriles, which can react with N-alkyl amino acids without a coupling reagent to form exceptionally hindered peptide bonds. thieme.denih.gov Furthermore, transition metal-catalyzed reactions, such as the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, offer a novel pathway to sterically bulky chiral amides. acs.org The application of these cutting-edge methods could enable the construction of complex, multifunctional molecules featuring the unique steric and electronic properties of this compound.

Table 1: Comparison of Potential Advanced Synthetic Methods

| Method | Description | Potential Advantage for this compound |

|---|---|---|

| Grignard Reagent & Isocyanate Coupling | Direct addition of a Grignard reagent to an isocyanate. chimia.ch | Bypasses traditional amine-carboxylic acid coupling, overcoming steric hindrance. nih.gov |

| Amidonitrile Chemistry | Reaction between a peptide with an α,α-disubstituted α-amidonitrile and an N-alkyl cysteine. nih.gov | Coupling reagent-free method for extremely hindered bonds. thieme.de |

| Cobalt-Catalyzed Reductive Coupling | Asymmetric reductive addition of isocyanates to racemic tertiary alkyl halides. acs.org | Enables synthesis of sterically congested chiral amides with high enantioselectivity. acs.org |

| Redox-Neutral Transposition | Iridium-catalyzed 1,2-transposition of tertiary amides to form α-aminoketones and other β-functionalized amines. acs.org | Allows for skeletal editing and functionalization at the β-position, creating novel derivatives. acs.org |

Exploration of Novel Functional Materials Beyond Current Applications

The intrinsic properties of the amide bond, combined with the steric bulk of the tert-butyl group, suggest that this compound could serve as a valuable building block for novel functional materials. The amide functional group is known to participate in strong hydrogen bonding and can be incorporated into polymers and other materials to control their physical and chemical properties. nih.gov

Future research could explore the polymerization of vinyl- or acrylate-functionalized derivatives of this compound. The bulky tert-butyl group would likely impart unique characteristics to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical properties. These materials could find applications as specialized coatings, membranes, or additives. Furthermore, amide-containing compounds have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. chemrxiv.org The specific stereoelectronic profile of this compound might offer enhanced or selective performance in this domain, warranting investigation into its efficacy for protecting various metals and alloys.

Integration with Advanced Computational Methods for Predictive Chemistry

Computational chemistry and machine learning are rapidly transforming chemical research, particularly in predicting reaction outcomes and molecular properties. chemistryworld.com For amide synthesis, which is often challenging to optimize, predictive models are being developed to forecast reaction yields and identify optimal conditions. chemrxiv.orgpnas.orgrsc.org

Future investigations into this compound would greatly benefit from the application of these computational tools. A key area of study would be the development of accurate computational models to predict its reactivity. For example, modeling the N-protonation of the amide bond along the C-N rotational pathway can provide insights into its activation and subsequent reactivity. nih.gov Machine learning algorithms, trained on datasets of related amide-forming reactions, could be employed to predict the success of various synthetic routes to complex molecules containing the this compound core, thereby accelerating experimental discovery. chemistryworld.compnas.org These predictive models can help streamline synthetic efforts by identifying the most promising reaction parameters before extensive laboratory work is undertaken. pnas.org

Table 2: Potential Applications of Computational Methods

| Computational Technique | Application to this compound | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculate torsional energy profiles and barriers to rotation around the C-N amide bond. nih.gov | Understand conformational flexibility and its impact on material properties. |

| Multivariate Linear Regression (MLR) | Develop statistical models correlating molecular descriptors with reaction rates for amide coupling. pnas.org | Predict the efficiency of untested synthetic routes. |

| Machine Learning (e.g., Random Forest) | Predict reaction yields based on reactants, reagents, and conditions. chemrxiv.orgrsc.org | Optimize synthesis of complex derivatives and reduce experimental screening. |

| N-Protonation Pathway Modeling | Analyze the energetics of protonation at the amide nitrogen versus the carbonyl oxygen. nih.gov | Predict and control amide bond reactivity for synthetic applications. |

Design of Next-Generation Molecular Recognition Systems

Molecular recognition is fundamental to biology and sensor technology, relying on specific non-covalent interactions. Amide groups are excellent hydrogen bond donors and acceptors, making them crucial components in synthetic receptors. solubilityofthings.com The unique three-dimensional structure of this compound, with its bulky, hydrophobic tert-butyl group and polar amide functionality, makes it an intriguing candidate for the design of novel molecular recognition systems.

One emerging area is the development of synthetic sensors. By attaching a fluorophore to the this compound scaffold, it may be possible to create chemosensors where the binding of an analyte (e.g., a metal ion or small organic molecule) to the amide group induces a change in the fluorescence signal. nih.gov The steric hindrance provided by the tert-butyl group could enforce a specific binding pocket, leading to high selectivity. Another avenue involves incorporating this amide into larger oligomers, such as hairpin polyamides designed to recognize specific DNA sequences. nih.gov The furan-based amino acids used in some of these systems demonstrate how non-canonical building blocks can influence molecular curvature and binding specificity, a principle that could be explored with this compound. nih.gov

Expanding the Mechanistic Understanding of Amide-Containing Compounds in Molecular Interactions

A deeper understanding of the non-covalent interactions involving amide groups is crucial for designing molecules with specific functions. The amide bond itself is subject to fascinating electronic effects, such as resonance and n→π* interactions, which influence protein stability and molecular conformation. acs.orgresearchgate.net The n→π* interaction, an attractive force between the lone pair of one carbonyl oxygen and the π* orbital of another, is estimated to contribute significantly to the stability of protein structures. acs.org

Future research should focus on quantifying the specific electronic and steric effects within this compound. High-level computational studies, combined with spectroscopic analysis, could elucidate how the bulky tert-butyl group modulates the planarity of the amide bond and the strength of intermolecular interactions like hydrogen bonding and n→π* stacking. nih.gov For instance, DFT calculations can reveal the energetic cost of rotating the amide group out of the plane, which is a critical factor in the self-assembly of amide-containing supramolecular polymers. nih.gov Understanding these fundamental properties will be essential for rationally designing this compound-based molecules for the applications outlined above.

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-N-propylpropanamide and its derivatives, and how are intermediates characterized?

The synthesis of this compound derivatives typically involves multi-step reactions. For example, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-N-propylpropanamide is synthesized via alkylation of intermediates, followed by hydrolysis and amidation. Key intermediates are characterized using and NMR spectroscopy, with distinct signals for functional groups (e.g., δ 5.72 ppm for NH, δ 80.9 ppm for C-O in NMR). Reaction conditions, such as solvent polarity and temperature, are optimized to improve yield and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Structural validation employs:

- NMR spectroscopy : Proton and carbon NMR identify functional groups and stereochemistry. For example, the hydroxy group in derivatives appears as a broad singlet in NMR .

- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond lengths and angles. ORTEP-3 and WinGX aid in visualizing 3D molecular geometry .

Advanced Research Questions

Q. What experimental models are used to study the metabolic stability of this compound derivatives, and how do in vitro and in vivo results compare?

Metabolic pathways are assessed via:

- In vitro microsomal assays : Rat or human liver microsomes incubate the compound to detect cytochrome P450-mediated oxidation. For example, 99% of a related propanamide remained intact after 1 hour in microsomes, suggesting high metabolic stability .

- In vivo studies : Oral or intravenous administration in Sprague-Dawley rats identifies hydrolysis products. Discrepancies between in vitro and in vivo data highlight the need to account for systemic factors like enzyme distribution .

Q. How can computational docking elucidate the interaction of this compound derivatives with biological targets?

Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to proteins like HSP90. For instance, derivatives with chlorophenyl groups form hydrogen bonds with key residues (e.g., Asp 93), validated by RMSD values <2.0 Å. This guides rational drug design by prioritizing substituents with favorable interactions .

Q. How do researchers resolve contradictions in data on enzymatic inhibition by this compound analogs?

Contradictory results (e.g., varying IC values across studies) are addressed by:

- Standardizing assay conditions (pH, substrate concentration).

- Validating enzyme purity via SDS-PAGE.

- Cross-referencing with structural analogs (e.g., ADBT in sweetener research) to identify substituents affecting activity .

Methodological Considerations

Q. What strategies optimize the regioselectivity of electrophilic substitutions in this compound derivatives?

Regioselectivity is controlled by:

- Directing groups : Electron-donating groups (e.g., -OCH) orient electrophiles to para positions.

- Catalytic systems : Lewis acids (e.g., AlCl) enhance reactivity at sterically accessible sites.

- Solvent effects : Polar aprotic solvents stabilize transition states for meta-substitution .

Q. How are kinetic studies designed to assess the hydrolysis rates of this compound under varying physiological conditions?

Hydrolysis kinetics are measured via:

- pH-rate profiles : Buffer solutions (pH 1–12) at 37°C simulate gastrointestinal and plasma environments.

- HPLC-MS monitoring : Quantifies parent compound degradation and identifies hydrolyzed products (e.g., propylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.